7-Aminonaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

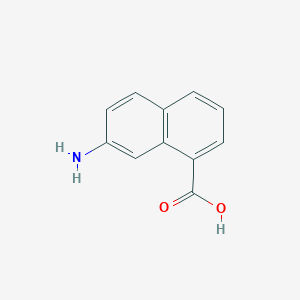

7-Aminonaphthalene-1-carboxylic acid is an aromatic compound with the molecular formula C11H9NO2 It is characterized by a naphthalene ring system substituted with an amino group at the 7th position and a carboxylic acid group at the 1st position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and carboxylation. One common method includes:

Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.

Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using reducing agents such as iron filings and hydrochloric acid, yielding 1-aminonaphthalene.

Carboxylation: The amino group is then carboxylated using carbon dioxide under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and catalytic hydrogenation are employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Aminonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 7-Nitronaphthalene-1-carboxylic acid.

Reduction: 7-Aminonaphthalene-1-methanol.

Substitution: 7-Bromo- or 7-Chloronaphthalene-1-carboxylic acid.

Applications De Recherche Scientifique

7-Aminonaphthalene-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.

Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Mécanisme D'action

The mechanism of action of 7-Aminonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 1-Aminonaphthalene-2-carboxylic acid

- 2-Aminonaphthalene-1-carboxylic acid

- 4-Aminonaphthalene-1-carboxylic acid

Comparison: 7-Aminonaphthalene-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds. For instance, the 7-amino group provides different steric and electronic effects compared to the 1- or 2-amino derivatives, leading to variations in their chemical behavior and applications .

Activité Biologique

7-Aminonaphthalene-1-carboxylic acid (7-ANCA) is an organic compound characterized by a naphthalene ring substituted with an amino group at the 7-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₁H₉NO₂, and it has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparisons with similar compounds.

The unique structure of 7-ANCA contributes to its stability and reactivity. The aromatic nature of the naphthalene ring enhances its interactions with biological macromolecules, making it a compelling candidate for various applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.2 g/mol |

| CAS Number | 116530-10-0 |

| Functional Groups | Amino and Carboxylic Acid |

7-ANCA exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its amino group allows it to participate in hydrogen bonding, while the carboxylic acid group can engage in ionic interactions, which are crucial for binding to biological targets.

- Enzyme-Substrate Interactions : 7-ANCA is utilized in studies to understand enzyme mechanisms and substrate specificity. It acts as a fluorescent probe in biochemical assays, facilitating the detection of enzyme activity.

- Antimicrobial Properties : Research indicates that derivatives of 7-ANCA possess antimicrobial properties, making them candidates for drug development aimed at treating infections.

Applications in Research

7-ANCA has diverse applications across various scientific disciplines:

- Pharmaceutical Development : It is investigated for potential use in anti-inflammatory and anticancer therapies. Its derivatives have shown promise in modulating inflammatory responses and inhibiting cancer cell proliferation.

- Biochemical Assays : As a fluorescent probe, 7-ANCA aids in the study of enzyme kinetics and protein interactions, enhancing our understanding of biochemical pathways.

- Material Science : The compound serves as an intermediate in synthesizing polymers and dyes due to its unique functional groups.

Comparative Analysis with Similar Compounds

The positioning of functional groups in 7-ANCA distinguishes it from other aminonaphthalene carboxylic acids, influencing its chemical behavior and biological activity.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Aminonaphthalene-1-carboxylic acid | Amino group at position 4 on naphthalene | More soluble due to different positioning |

| 5-Aminonaphthalene-1-carboxylic acid | Amino group at position 5 on naphthalene | Different reactivity patterns due to sterics |

| 2-Aminonaphthalene-1-carboxylic acid | Amino group at position 2 on naphthalene | Potentially higher reactivity due to proximity |

Case Studies

Several studies have highlighted the biological activity of 7-ANCA:

- Anticancer Research : A study demonstrated that derivatives of 7-ANCA inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism involved disruption of mitochondrial membrane potential and subsequent release of cytochrome c.

- Inflammation Modulation : In vitro studies indicated that 7-ANCA could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

- Fluorescent Probes : In enzymatic assays, 7-ANCA was used successfully as a fluorescent probe to monitor enzyme activity in real-time, showcasing its utility in biochemical research .

Propriétés

IUPAC Name |

7-aminonaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBAHPDPLUEECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562924 |

Source

|

| Record name | 7-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-10-0 |

Source

|

| Record name | 7-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.